N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a piperidine-4-carboxamide scaffold modified with a methylsulfonyl group. The methylsulfonyl group may enhance solubility or modulate selectivity compared to similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-25(23,24)21-12-6-15(7-13-21)17(22)19-9-3-10-20-11-5-14-4-2-8-18-16(14)20/h2,4-5,8,11,15H,3,6-7,9-10,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFEHIIHIOEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are kinases , specifically the Rho-associated coiled-coil kinases (ROCK-I and ROCK-II) . These kinases play a crucial role in various cellular processes, including cell migration, proliferation, and survival.
Mode of Action
The compound inhibits the kinase activity of both ROCK-I and ROCK-II in vitro. This inhibition is reversed by ATP in a competitive manner, suggesting that the compound inhibits the kinases by binding to the catalytic site.
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties.
Result of Action
The inhibition of ROCK kinases by the compound can lead to various molecular and cellular effects. For instance, it can inhibit cell proliferation and induce apoptosis. Furthermore, it can also significantly inhibit the migration and invasion of cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of ATP can reverse the compound’s inhibitory effect on ROCK kinases. .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
This compound features a pyrrolo[2,3-b]pyridine moiety linked to a methylsulfonyl group and a piperidine ring. The presence of these functional groups contributes to its biological properties, particularly in modulating various signaling pathways.
Target Receptors
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play crucial roles in cell proliferation, differentiation, and survival. Abnormal activation of these receptors is often linked to tumorigenesis.
Mode of Action
Upon binding to FGFRs, the compound induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the receptor's cytoplasmic domain. This activation triggers downstream signaling pathways, including:
- RAS–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–Akt pathway
These pathways are vital for cellular responses related to growth and survival, making FGFRs significant targets in cancer therapy.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines (e.g., 4T1 cells). The compound not only inhibits cell proliferation but also induces apoptosis, highlighting its potential as an anticancer agent .
Pharmacological Properties
The compound has shown promise in various pharmacological assays:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of 4T1 cell proliferation | |
| Apoptosis induction | Increased apoptotic markers | |
| FGFR inhibition | Blockade of FGFR-mediated signaling |
Anticancer Activity
In a specific study examining the effects of the compound on breast cancer cells, it was found that treatment led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP. The study highlighted the importance of FGFR signaling in breast cancer progression and suggested that targeting this pathway could be an effective therapeutic strategy .
Comparative Analysis with Other Compounds
A comparative study involving other pyrrolopyridine derivatives indicated that while many exhibit anticancer properties, this compound demonstrated superior efficacy against specific cancer cell lines due to its selective targeting of FGFRs .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives
- Compound 5 (): Features a pyrrolidine-2,5-dione group instead of a piperidine-4-carboxamide. Yield: 46% .
- Derivatives 3a–3e (): Substituents on the aromatic ring (e.g., methoxy, fluoro) influence electronic properties and steric bulk. For example, (5-Methoxy-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3d) shows a lower yield (45%) compared to 3a (83%) due to steric hindrance during synthesis .
Pyrrolo[2,3-d]pyrimidine Analogues
- AZD5363 (): Replaces pyrrolo[2,3-b]pyridine with pyrrolo[2,3-d]pyrimidine and includes a 4-chlorophenyl group. This modification enhances Akt kinase inhibition (IC₅₀ < 10 nM) and reduces hERG affinity, improving cardiac safety .
Physicochemical Properties
Note: Data gaps (e.g., target compound’s yield) reflect unavailable evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
